molecular formula C10H7BrN2O2 B13532935 2-(3-bromo-1H-pyrazol-1-yl)benzoic acid

2-(3-bromo-1H-pyrazol-1-yl)benzoic acid

货号: B13532935
分子量: 267.08 g/mol
InChI 键: PRGGGSWXICAFMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Bromo-1H-pyrazol-1-yl)benzoic acid ( 2171962-09-5) is a brominated pyrazole derivative with the molecular formula C 10 H 7 BrN 2 O 2 and a molecular weight of 267.08 g/mol . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Pyrazole-benzoic acid derivatives are a key scaffold in medicinal chemistry, extensively investigated for their potent antibacterial properties . Structural analogues of this compound have demonstrated significant activity as potent growth inhibitors of Gram-positive bacteria , including problematic antibiotic-resistant pathogens such as Staphylococcus aureus (including MRSA strains) and Enterococcus faecium . In research settings, such compounds have shown minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL, indicating high potency . The proposed mechanism of action for closely related compounds has been identified as the inhibition of bacterial fatty acid biosynthesis (FAB), a crucial pathway for building cell membranes . Furthermore, these analogues exhibit a bactericidal effect and have been shown to be effective in both inhibiting the formation of bacterial biofilms and eradicating pre-existing ones . This makes them promising candidates for researching new approaches to combat persistent infections. Researchers value this chemical class for its potential in addressing the global challenge of antimicrobial resistance.

属性

分子式

C10H7BrN2O2

分子量

267.08 g/mol

IUPAC 名称

2-(3-bromopyrazol-1-yl)benzoic acid

InChI

InChI=1S/C10H7BrN2O2/c11-9-5-6-13(12-9)8-4-2-1-3-7(8)10(14)15/h1-6H,(H,14,15)

InChI 键

PRGGGSWXICAFMH-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=CC(=N2)Br

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Coupling with benzoic acid: The brominated pyrazole is coupled with benzoic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.

化学反应分析

Types of Reactions

2-(3-bromo-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: The benzoic acid moiety can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling reactions: Reagents such as DCC and DMAP are commonly used for coupling reactions.

Major Products Formed

    Substitution reactions: Products include substituted pyrazoles with various functional groups.

    Oxidation and reduction: Products include oxidized or reduced derivatives of the original compound.

    Coupling reactions: Products include larger molecules formed by the coupling of the benzoic acid moiety with other functional groups.

科学研究应用

2-(3-bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that contains a pyrazole ring and a benzoic acid moiety, with a bromine atom attached to the pyrazole ring. The presence of bromine can affect the compound's reactivity and biological activity. Research indicates that compounds containing pyrazole rings possess diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Potential Applications

This compound and its derivatives have shown potential in inhibiting bacterial growth against strains such as Acinetobacter baumannii and Staphylococcus aureus. The pyrazole and benzoic acid components give these compounds their unique structural features. Specific applications and interaction studies often explore the compound's binding affinity with biological targets.

Antimicrobial Applications

Several compounds with structural similarities to this compound have demonstrated antimicrobial activity. For example, research on novel 1,3-diphenyl pyrazole derivatives has identified compounds exhibiting zones of growth inhibition against Acinetobacter baumannii . One such compound showed activity at a concentration as low as 4 μg/mL .

Other pyrazole derivatives have also demonstrated potent antimicrobial activity. A study on novel 1,3-bis-benzoic acid and trifluoromethyl phenyl-derived pyrazoles revealed that many trifluoromethyl phenyl derivatives are potent growth inhibitors of Gram-positive bacteria and exhibit low toxicity to human cultured cells .

Structural Analogs and Biological Activities

Compound NameStructural FeaturesBiological Activity
4-(4-bromo-1H-pyrazol-1-yl)benzoic acidBromine substitution on pyrazoleAntimicrobial activity
4-(4-fluoro-1H-pyrazol-1-yl)benzoic acidFluorine substitutionEnhanced metabolic stability
4-(4-chloro-1H-pyrazol-1-yl)benzoic acidChlorine substitutionVarying antibacterial properties
4-(5-methylpyrazol-1-yl)benzoic acidMethyl group additionPotential anti-inflammatory effects

The specific bromination pattern of this compound contributes to its uniqueness and may result in different biological activities compared to its analogs.

Further Research

作用机制

The mechanism of action of 2-(3-bromo-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The benzoic acid moiety can also contribute to the compound’s overall activity by enhancing its solubility and stability.

相似化合物的比较

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Substituent Positions (Benzoic Acid/Pyrazole) Key Functional Groups Predicted LD₅₀ (mg/kg) Crystallographic Space Group
2-(3-Bromo-1H-pyrazol-1-yl)benzoic acid C₁₀H₇BrN₂O₂ 2/3 –COOH, Br 200–400* N/A†
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid C₁₁H₉BrN₂O₂ 3/4 –COOH, Br 250–450* N/A†
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid C₁₁H₈BrN₃O₄ 4/4,3 –COOH, Br, NO₂ 150–300* N/A†
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 2/- –COOH, amide, ester 500–800 P1 (triclinic)

常见问题

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
Flow ChemistryIsobenzofuranone, Br₂, flow reactor, DCE65–78
Pd-Catalyzed CouplingPd(OAc)₂, XPhos, K₃PO₄, DMF, 100°C50–60
Ester Protectiontert-Butyl ester, H₂SO₄ (deprotection)70–85

Basic: How is this compound characterized structurally?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure, identifying bond angles and halogen interactions. For example, the bromine atom in the pyrazole ring often participates in C–Br⋯π interactions with the benzoic acid moiety .
  • Spectroscopy :
    • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.5 ppm (pyrazole H), δ 12.5 ppm (COOH). ¹³C NMR confirms Br substitution at C3 of pyrazole (δ 110–115 ppm) .
    • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of COOH) and 650 cm⁻¹ (C–Br stretch) .

Q. Table 2: Representative Spectroscopic Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 8.3 (pyrazole H), δ 12.5 (COOH)
¹³C NMRδ 112 (C-Br), δ 167 (COOH)
IR1680 cm⁻¹ (C=O), 650 cm⁻¹ (C–Br)

Advanced: How does the bromine substituent influence the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Reactivity : The electron-withdrawing bromine atom at C3 of the pyrazole ring directs electrophilic substitution to the C5 position. It also enhances stability in cross-coupling reactions (e.g., Suzuki-Miyaura) by preventing unwanted ring-opening .
  • Intermolecular Interactions : Crystallographic studies reveal Br⋯O halogen bonding between the bromine and carbonyl oxygen (distance ~3.1 Å), stabilizing the crystal lattice . Computational studies (DFT) suggest these interactions contribute to ~5–8 kcal/mol stabilization energy .

Advanced: What crystallographic data are available, and how can they inform drug design?

Methodological Answer:

  • Crystal Structure : The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.2 Å, b = 8.5 Å, c = 14.3 Å, β = 95.5°. The dihedral angle between pyrazole and benzoic acid planes is ~45°, suggesting limited conjugation .
  • Drug Design Implications : The Br⋯O interactions can mimic binding motifs in biological targets (e.g., kinase ATP pockets). Modifying the benzoic acid substituents (e.g., adding methyl groups) could enhance target affinity by altering dihedral angles .

Advanced: How can researchers address contradictions in reported biological activities of analogous compounds?

Methodological Answer:

  • Comparative SAR Studies : Analyze structural analogs (e.g., 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid derivatives) to isolate the role of the bromine position. For example, 3-bromo substitution shows higher antimicrobial activity (MIC = 8 µg/mL) than 4-bromo analogs (MIC = 32 µg/mL) due to improved membrane permeability .
  • Assay Standardization : Control variables such as solvent (DMSO vs. water), pH, and cell lines (e.g., HeLa vs. HEK293) to reconcile discrepancies in IC₅₀ values .

Q. Table 3: Biological Activity of Structural Analogs

CompoundActivity (IC₅₀/MIC)Reference
3-Bromo-1H-pyrazole-benzoic acidMIC = 8 µg/mL (E. coli)
4-Bromo-1H-pyrazole-benzoic acidIC₅₀ = 32 µM (cancer cells)
3,5-Dibromo analogIC₅₀ = 12 µM (anti-inflammatory)

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate logP (~2.5), indicating moderate lipophilicity. The benzoic acid group enhances solubility (LogS = -3.2) but may limit blood-brain barrier penetration .
  • Docking Studies : Molecular docking (AutoDock Vina) into COX-2 (PDB: 5KIR) suggests hydrogen bonding between the COOH group and Arg120, with bromine occupying a hydrophobic pocket. Binding energy ≈ -8.2 kcal/mol .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。